molecular formula C14H21N3O3S B585301 Sumatriptan N-Oxide CAS No. 212069-94-8

Sumatriptan N-Oxide

Cat. No.: B585301
CAS No.: 212069-94-8
M. Wt: 311.4
InChI Key: GRHYJEBKFWDYFD-UHFFFAOYSA-N
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Description

Sumatriptan N-Oxide is a derivative of Sumatriptan, a well-known medication used to treat migraine and cluster headaches

Mechanism of Action

Target of Action

Sumatriptan N-Oxide primarily targets the serotonin (5-HT) receptors , specifically the 5-HT 1B and 5-HT 1D receptors . These receptors are located on intracranial blood vessels and sensory nerves of the trigeminal system . Their role is crucial in the regulation of cranial blood vessel diameter and the release of pro-inflammatory neuropeptides .

Mode of Action

As an agonist of 5-HT 1B and 5-HT 1D receptors, this compound interacts with these targets, leading to vasoconstriction of cranial blood vessels and inhibition of the release of pro-inflammatory neuropeptides . This interaction results in changes such as decreased carotid arterial blood flow, but increased blood flow velocity in the internal carotid artery and middle .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It is metabolized by oxidative deamination of its dimethylaminoethyl residue by monoamine oxidase A (MAO A) . The downstream effects include the production of an indole acetic acid metabolite, which is inactive and undergoes ester glucuronide conjugation .

Pharmacokinetics

The pharmacokinetic properties of this compound are distinct. The bioavailability of oral formulations ranges between 14% (for sumatriptan) and 74% (for naratriptan), and their elimination half-life ranges from 2 hours (for sumatriptan and rizatriptan) to 25 hours (for frovatriptan) . These properties significantly impact the compound’s bioavailability and effectiveness.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its ability to relieve migraines and cluster headaches . By causing vasoconstriction and reducing neurogenic inflammation associated with antidromic neuronal transmission, it correlates with relief of migraine .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, a study found that the release of Sumatriptan from MgO nanoparticles increases as pH decreases, attributed to the dissolution of MgO nanoparticles . This suggests that the compound exhibits varied behavior at different pH levels, which could potentially affect its therapeutic efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sumatriptan N-Oxide can be synthesized through the oxidation of Sumatriptan using hydrogen peroxide in the presence of sodium tungstate and methanesulphonic acid. The reaction is typically carried out in a methanolic medium at temperatures ranging from 50-55°C .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the process generally involves the same oxidation reaction as described above, scaled up for industrial use. The efficiency and simplicity of this method make it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Sumatriptan N-Oxide primarily undergoes oxidation reactions. It can also participate in other types of reactions such as reduction and substitution, depending on the reagents and conditions used.

Common Reagents and Conditions:

Major Products Formed: The major product of the oxidation reaction is this compound itself. Other reactions can yield various derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Sumatriptan N-Oxide has several applications in scientific research:

Comparison with Similar Compounds

  • Rizatriptan N-Oxide
  • Zolmitriptan N-Oxide
  • Almotriptan N-Oxide
  • Naratriptan N-Oxide
  • Eletriptan N-Oxide
  • Frovatriptan N-Oxide

Comparison: Sumatriptan N-Oxide shares a common structural feature with other triptan N-oxides, which is the presence of an N,N-dimethylaminoethyl group attached to the indole position 3. this compound is unique in its specific binding affinity and efficacy in treating migraines. Its synthesis and stability also differ slightly from other triptan N-oxides, making it a distinct compound in its class .

Properties

IUPAC Name

N,N-dimethyl-2-[5-(methylsulfamoylmethyl)-1H-indol-3-yl]ethanamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S/c1-15-21(19,20)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2,3)18/h4-5,8-9,15-16H,6-7,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHYJEBKFWDYFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC[N+](C)(C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00175429
Record name GR-112504
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212069-94-8
Record name Sumatriptan N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212069948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GR-112504
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00175429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Dimethyl-2-{5-[(methylsulfamoyl)methyl]-1H-indol-3-yl}ethan-1-amine N-oxide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name GR-112504
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